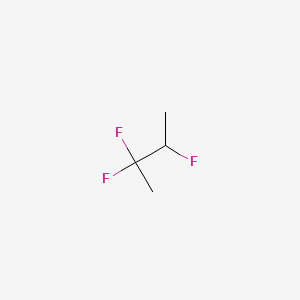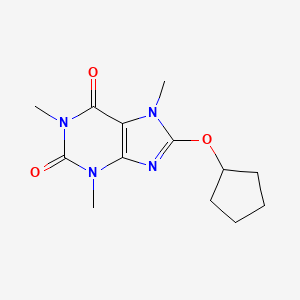
8-(Cyclopentyloxy)caffeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Cyclopentyloxy)caffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the substitution of a cyclopentyloxy group at the 8th position of the caffeine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclopentyloxy)caffeine typically involves the modification of caffeine at the 8th position. One common method is the cross-coupling reaction of 8-bromocaffeine with cyclopentanol in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene, with a base like cesium carbonate, and under microwave activation to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 8-(Cyclopentyloxy)caffeine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups at the 8th position .
Scientific Research Applications
8-(Cyclopentyloxy)caffeine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Cyclopentyloxy)caffeine involves its interaction with adenosine receptors in the central nervous system. By antagonizing these receptors, the compound can enhance alertness and reduce fatigue. Additionally, it may influence other molecular targets and pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
8-Bromocaffeine: A derivative used as a radiosensitizer in radiotherapy.
8-Alkoxy-substituted caffeine derivatives: Known for their antibacterial properties.
Uniqueness: 8-(Cyclopentyloxy)caffeine stands out due to its unique cyclopentyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
73747-33-8 |
|---|---|
Molecular Formula |
C13H18N4O3 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
8-cyclopentyloxy-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H18N4O3/c1-15-9-10(16(2)13(19)17(3)11(9)18)14-12(15)20-8-6-4-5-7-8/h8H,4-7H2,1-3H3 |
InChI Key |
DBMKBAZKDMFYLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OC3CCCC3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


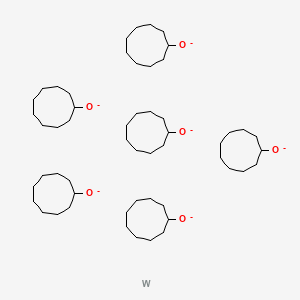

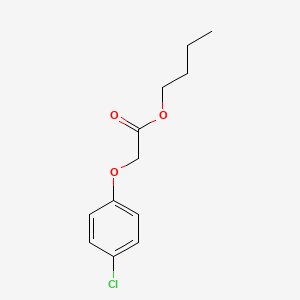
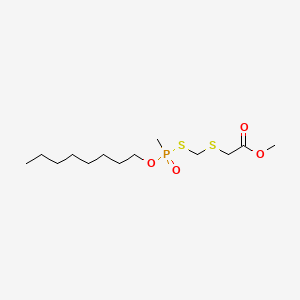
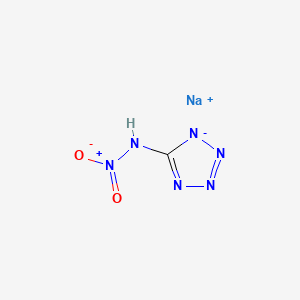
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)

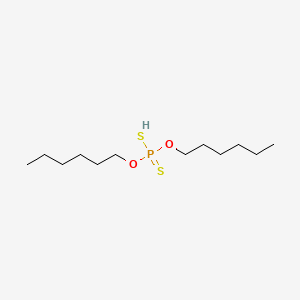

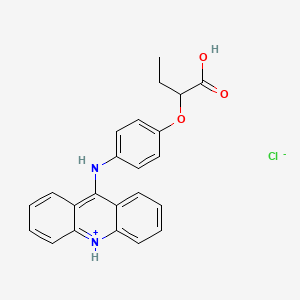

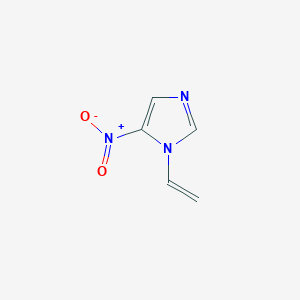
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)
